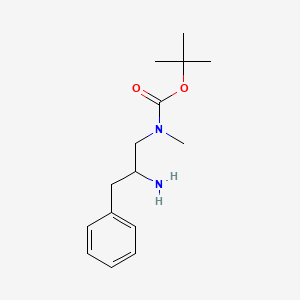

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate

Overview

Description

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate is a chemical compound with the molecular formula C17H28N2O2 It is known for its unique structure, which includes a carbamate group attached to a phenylpropylamine moiety

Preparation Methods

The synthesis of tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-phenylpropylamine with a suitable carbamoylating agent, such as methyl isocyanate, in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, yielding the desired carbamate product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate can be compared with other similar compounds, such as:

- 1,1-Dimethylethyl (2-amino-3-phenylpropyl)ethylcarbamate

- 1,1-Dimethylethyl (2-amino-3-phenylpropyl)propylcarbamate

- 1,1-Dimethylethyl (2-amino-3-phenylpropyl)butylcarbamate

These compounds share a similar core structure but differ in the length and nature of the alkyl group attached to the carbamate moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biological Activity

Introduction

Tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate is a carbamate derivative that has garnered attention in pharmacological research for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group, a methyl group, and an amino acid structure derived from phenylpropanolamine. The molecular formula is with a molecular weight of 266.35 g/mol. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Central Nervous System (CNS) Activity

Research indicates that compounds similar to this compound exhibit stimulant properties in the central nervous system. Such activity suggests potential applications in treating conditions like depression and attention deficit disorders. In particular, studies have shown that related carbamate derivatives can enhance neurotransmitter release, thereby improving mood and cognitive functions.

Antidepressant Effects

Preliminary studies have suggested that this compound may possess antidepressant-like properties. The mechanism is hypothesized to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. In animal models, compounds with similar structures have demonstrated significant reductions in depressive behaviors .

Interaction with Biological Targets

This compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential efficacy against specific targets within metabolic pathways related to neuropharmacology .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Coupling Reaction : The compound can be synthesized by coupling tert-butyl carbamate with 2-amino-3-phenylpropan-1-amine using coupling reagents such as HATU or EDC.

- Alternative Methods : Other synthetic routes may involve the use of DMF as a solvent and potassium carbonate as a base under controlled temperature conditions to enhance yield and purity .

Study on Antidepressant Activity

A notable study investigated the antidepressant effects of various carbamate derivatives, including this compound. In this study, rodents treated with the compound showed a significant decrease in immobility time in the forced swim test, indicating an antidepressant effect comparable to standard SSRIs .

CNS Stimulation Research

Another research effort focused on the CNS stimulation properties of similar compounds. The study utilized behavioral assays to assess locomotor activity in mice. Results indicated that administration of the compound led to increased locomotion, suggesting stimulant effects consistent with other known CNS stimulants .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight (g/mol) | CNS Activity | Antidepressant Activity |

|---|---|---|---|

| This compound | 266.35 | Yes | Yes |

| 1-Amino-3-phenylpropan-2-ol | 185.25 | Yes | Moderate |

| Phenylethylamine | 167.24 | Yes | Yes |

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMUEHMBOAVHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015068-35-5 | |

| Record name | tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.